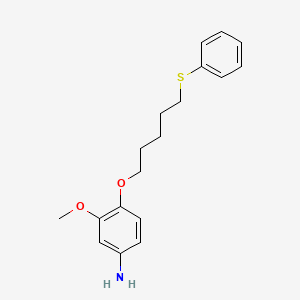
3-methoxy-4-(5-phenylsulfanylpentoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- is a compound with the molecular formula C18H23NO2S and a molecular weight of 317.45 g/mol . It is primarily used as a drug or therapeutic agent in scientific research . This compound is known for its bioactive properties and is utilized in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- is used in various scientific research applications, including:
Chemistry: It is utilized in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its therapeutic properties and potential use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-Anisidine, N,N-dimethyl-4-((5-phenylpentyl)oxy)-: This compound is structurally similar but contains an N,N-dimethyl group instead of the phenylthio group.
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-: This compound has a benzyloxy group instead of the phenylthio group.
Uniqueness
m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- is unique due to its specific phenylthio group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
107779-28-2 |
|---|---|
Formule moléculaire |
C18H23NO2S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
3-methoxy-4-(5-phenylsulfanylpentoxy)aniline |
InChI |
InChI=1S/C18H23NO2S/c1-20-18-14-15(19)10-11-17(18)21-12-6-3-7-13-22-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,19H2,1H3 |
Clé InChI |
VUQTUYGZKQZJJK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=CC(=C1)N)OCCCCCSC2=CC=CC=C2 |
Apparence |
Solid powder |
Key on ui other cas no. |
107779-28-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-((5-(phenylthio)pentyl)oxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















